6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-amine
Overview
Description
6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-amine is a chemical compound characterized by its unique molecular structure, which includes a pyrimidin-4-amine core substituted with a 3,4-dimethylphenyl group and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 3,4-dimethylphenyl with a pyrimidin-4-amine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require the use of a base, such as sodium carbonate, and a suitable solvent, like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin-4-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-amine serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger chemical frameworks.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-amine exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
2-Methylpyrimidin-4-amine: A simpler analog lacking the 3,4-dimethylphenyl group.
3,4-Dimethylphenylhydrazine: A related compound with a hydrazine group instead of the pyrimidin-4-amine core.
Phenol, 3,4-dimethyl-: A phenolic compound with similar substitution patterns.
Uniqueness: 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-amine stands out due to its combination of the pyrimidin-4-amine core and the 3,4-dimethylphenyl group, which provides unique chemical and biological properties not found in the simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-8-4-5-11(6-9(8)2)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEBROYPYNJVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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